1,3-dimethyl-5-(2-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
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Overview
Description
1,3-dimethyl-5-(2-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a complex heterocyclic compound. It is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various substituents such as dimethyl and nitrophenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(2-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione typically involves multi-step reactions. One common method includes the condensation of 2-nitrobenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The intermediate product undergoes cyclization to form the desired pyrido[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(2-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,3-dimethyl-5-(2-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(2-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to bind to nucleic acids or proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-5-(4-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
- 1,3-dimethyl-5-(2-aminophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
Uniqueness
1,3-dimethyl-5-(2-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N4O5 |
---|---|
Molecular Weight |
330.30 g/mol |
IUPAC Name |
1,3-dimethyl-5-(2-nitrophenyl)-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C15H14N4O5/c1-17-13-12(14(21)18(2)15(17)22)9(7-11(20)16-13)8-5-3-4-6-10(8)19(23)24/h3-6,9H,7H2,1-2H3,(H,16,20) |
InChI Key |
NUGIQFDFXDWJCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3[N+](=O)[O-])C(=O)N(C1=O)C |
Origin of Product |
United States |
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